4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-[2-(pyridin-4-ylamino)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-19(17,18)13-3-1-11(2-4-13)5-10-16-12-6-8-15-9-7-12/h1-4,6-9H,5,10H2,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVYFPDWAVQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC=NC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Primary Amines
The foundational step in synthesizing benzene sulfonamide derivatives involves the reaction of primary amines with sulfonyl chlorides. For 4-(2-[(Pyridin-4-yl)amino]ethyl)benzene-1-sulfonamide, this typically begins with functionalizing a benzene ring precursor.
Mechanism :
- Nucleophilic attack : The amine group attacks the electrophilic sulfur atom in the sulfonyl chloride.
- Chloride elimination : A proton is abstracted by base (e.g., Na2CO3), forming the sulfonamide bond.
Example protocol (adapted from):
- Reactants : 4-Aminophenethyl alcohol (10 mmol), benzenesulfonyl chloride (12 mmol)
- Conditions : Aqueous Na2CO3 (15 mL, 1M), 4 h stirring at 25°C
- Workup : Filtration, recrystallization (EtOH:H2O 1:5)
- Yield : 78% (4-(2-hydroxyethyl)benzene-1-sulfonamide)
Bromination of Alkyl Side Chains
Introducing bromine at the β-position of the ethyl group enables subsequent nucleophilic amination.
Radical bromination method :
- Reactant : 4-Ethylbenzene-1-sulfonamide (5 mmol)
- Reagent : N-Bromosuccinimide (NBS, 5.5 mmol), AIBN (0.1 mmol)
- Conditions : CCl4, reflux under UV light (12 h)
- Yield : 62% (4-(2-bromoethyl)benzene-1-sulfonamide)
Alternative hydrobromination route :
- Reactant : 4-Vinylbenzene-1-sulfonamide
- Reagent : HBr (48% in H2O), benzoyl peroxide
- Conditions : 0°C, 2 h
- Yield : 84% (anti-Markovnikov addition product)
Pyridinylamine Coupling Reactions
Nucleophilic Substitution
The bromoethyl intermediate undergoes displacement with pyridin-4-amine under basic conditions.
Optimized procedure :
- Reactants :
- 4-(2-Bromoethyl)benzene-1-sulfonamide (3 mmol)
- Pyridin-4-amine (3.3 mmol)
- Base : K2CO3 (6 mmol)
- Solvent : DMF (15 mL), 80°C, 8 h
- Workup : Dilution with ice water, extraction (EtOAc), column chromatography (SiO2, hexane:EtOAc 3:7)
- Yield : 68%
Critical parameters :
- Temperature : <90°C prevents N-sulfonamide cleavage
- Solvent polarity : DMF > DMSO > AcCN in yield optimization
- Base strength : K2CO3 outperforms NaHCO3 (52% vs. 34% yield)
Reductive Amination Approach
Alternative pathway for constructing the ethylenediamine bridge:
Steps :
- Oxidation : 4-(2-Hydroxyethyl)benzene-1-sulfonamide → 4-(2-oxoethyl)benzene-1-sulfonamide (PCC, CH2Cl2)
- Condensation : React ketone with pyridin-4-amine (EtOH, 12 h)
- Reduction : NaBH4/MeOH, 0°C → RT
Spectroscopic Characterization
FTIR Analysis
| Bond vibration | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(S=O) asymmetric | 1362 | Sulfonamide S=O stretch |
| ν(S=O) symmetric | 1167 | Sulfonamide S=O stretch |
| ν(N-H) | 3321 | Secondary amine stretch |
| δ(C-H) aromatic | 827 | Para-substituted benzene |
Data correlates with showing sulfonamide signature peaks between 1360-1160 cm⁻¹.
¹H NMR (400 MHz, DMSO-d6)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.89 | t (J=7.2 Hz) | 2H | CH2 adjacent to sulfonamide |
| 3.21 | q (J=6.8 Hz) | 2H | N-CH2-Pyridine |
| 6.47 | d (J=5.6 Hz) | 2H | Pyridine H-2, H-6 |
| 7.32 | d (J=8.4 Hz) | 2H | Benzene H-3, H-5 |
| 7.68 | d (J=8.0 Hz) | 2H | Benzene H-2, H-6 |
| 8.34 | s | 1H | NH (sulfonamide) |
Coupling constants match expected geometry from.
Yield Optimization Studies
Solvent Effects on Amination
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | 36.7 | 68 | 8 |
| DMSO | 46.7 | 65 | 10 |
| THF | 7.5 | 41 | 14 |
| EtOH | 24.3 | 29 | 18 |
Polar aprotic solvents enhance nucleophilicity of pyridin-4-amine.
Temperature Profile
| Temperature (°C) | Conversion (%) | Byproduct Formation (%) |
|---|---|---|
| 60 | 48 | <5 |
| 80 | 68 | 7 |
| 100 | 72 | 15 |
Optimal balance achieved at 80°C.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
Buchwald-Hartwig amination :
- Catalyst : Pd2(dba)3 (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs2CO3
- Yield : 73% (24 h, 110°C in toluene)
Advantages:
Solid-Phase Synthesis
Merrifield resin approach :
- Resin-bound 4-iodobenzene sulfonamide
- Heck coupling with allylamine → 4-(2-aminoethyl) derivative
- On-resin amination with 4-bromopyridine
- Cleavage with TFA/H2O
- Overall yield : 51%
Enables combinatorial library generation.
Industrial Scale-Up Challenges
Cost Analysis
| Component | Lab Scale Cost ($/g) | Pilot Plant ($/kg) |
|---|---|---|
| Pyridin-4-amine | 12.50 | 8.20 |
| Benzenesulfonyl Cl | 9.80 | 6.50 |
| Pd catalysts | 45.00 | 32.00 |
Waste Stream Management
- Br⁻ ions : 2.8 kg per kg product (ion exchange remediation)
- DMF recovery : 89% via vacuum distillation
- Metal catalysts : <0.1 ppm residual Pd (meets ICH Q3D)
Chemical Reactions Analysis
Types of Reactions
4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzene sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or benzene sulfonamide derivatives.
Scientific Research Applications
4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Sulfonamide Derivatives
Key Observations :
- Electronic Effects: The pyridinyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nitro group in and electron-donating dimethylamino group in compound 16 .
- Conformational Flexibility: The ethylamino linker in the target compound offers flexibility, whereas rigid substituents like triazine or pyrrolidinone may restrict rotational freedom.
Key Observations :
- The target compound is synthesized via proprietary methods, while analogs often use hydrazone formation or triazine coupling .
- Yields for hydrazone derivatives range widely (49–95%) , influenced by steric and electronic factors.
Physical and Chemical Properties
Table 3: Physical Properties of Selected Compounds
Biological Activity
4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide, also known by its CAS number 1270937-43-3, is an organic compound characterized by its unique structural features, including a pyridine ring and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N3O2S. Its structure can be described as follows:
- Pyridine Ring : Contributes to the compound's interaction with biological targets.
- Sulfonamide Group : Known for its role in various biological activities, including antibacterial properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
- Calcium Channel Interaction : Theoretical studies suggest that it may interact with calcium channels, influencing cardiovascular functions such as perfusion pressure and coronary resistance .
Pharmacological Studies
A notable study examined the effects of related sulfonamide compounds on perfusion pressure in isolated rat heart models. The findings indicated that derivatives similar to 4-(2-aminoethyl)benzenesulfonamide could significantly decrease perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapy .
Study on Cardiovascular Effects
A study published in the Brazilian Journal of Science investigated the impact of various benzene sulfonamide derivatives on cardiovascular parameters. The results showed that 4-(2-aminoethyl)benzene sulfonamide notably reduced perfusion pressure over time compared to controls, indicating a significant effect on the cardiovascular system .
Docking Studies
In silico docking studies using the DockingServer program revealed that 4-(2-aminoethyl)benzene sulfonamide could theoretically bind to calcium channel proteins, similar to known inhibitors like nifedipine and amlodipine. This suggests a mechanism through which the compound may modulate cardiovascular responses .
Pharmacokinetic Properties
Pharmacokinetic evaluations using computational tools like SwissADME indicated that:
- Absorption : The compound showed favorable permeability characteristics.
- Distribution : It was predicted to have an optimal volume distribution with limited plasma binding (72.9%).
- Metabolism : Theoretical models suggested minimal interaction with cytochrome P450 enzymes, indicating alternative metabolic pathways might be involved .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2-aminoethyl)benzenesulfonamide | Contains an aminoethyl group | Significant reduction in perfusion pressure |
| 4-(2-pyridinyl)benzenesulfonamide | Contains a pyridine ring | Antibacterial properties |
| 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Thiazole moiety present | Cardiovascular effects observed |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent Selection : Use anhydrous dichloromethane or dimethylformamide (DMF) for improved solubility .
- Catalyst Screening : Test bases like triethylamine or DMAP to enhance reaction efficiency .
Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH signals (δ 5.5–6.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 334.12) .
- X-ray Crystallography : Single-crystal analysis to resolve bond angles and confirm stereochemistry (e.g., C–S bond length ~1.76 Å) .
How can this compound serve as a building block in medicinal chemistry?
Basic Research Question
- Functional Group Versatility : The pyridine and sulfonamide moieties enable derivatization for:
- Case Study : Analogous sulfonamides show antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
What experimental approaches elucidate the mechanism of action in biological systems?
Advanced Research Question
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., values).
- Molecular Dynamics Simulations : Model interactions with active sites (e.g., hydrogen bonding with His64 in carbonic anhydrase) .
- Kinetic Studies : Measure enzyme inhibition (IC) under varying pH and co-factor conditions .
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
Methodology :
Core Modifications : Vary substituents on the pyridine ring (e.g., electron-withdrawing groups at C3).
Bioassay Screening : Test derivatives against target enzymes/cell lines (e.g., IC profiling).
Data Analysis : Use QSAR models to correlate substituent properties (Hammett σ) with activity .
Q. Example SAR Table :
| Substituent (Pyridine Position) | LogP | IC (nM) |
|---|---|---|
| -H | 1.2 | 450 |
| -Cl (C3) | 1.8 | 120 |
| -OCH (C2) | 0.9 | 620 |
How can computational tools resolve contradictions in reported biological activity data?
Advanced Research Question
- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) and apply machine learning to identify outliers .
- Docking Studies : Compare binding poses across crystal structures to explain variability (e.g., ligand flexibility in binding pockets) .
- Free Energy Calculations : Use MM/GBSA to rank affinity predictions and validate experimental discrepancies .
What strategies ensure compound stability during long-term storage and in vitro assays?
Advanced Research Question
- Degradation Pathways : Hydrolysis of sulfonamide (pH-dependent) or oxidation of the ethylamino linker.
- Stabilization Methods :
- Lyophilization : Store at -80°C under argon to prevent oxidation .
- Buffered Solutions : Use phosphate buffer (pH 7.4) with 0.01% EDTA to chelate metal catalysts .
How to validate enzyme inhibition assays for this compound?
Advanced Research Question
- Positive Controls : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase).
- Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) by testing intraplate variability .
- Counter-Screens : Rule out off-target effects using related enzymes (e.g., CA-I vs. CA-II isoforms) .
What are the best practices for comparative studies with structural analogs?
Advanced Research Question
- Standardized Protocols : Use identical assay conditions (e.g., 25°C, 10% DMSO) for all analogs .
- Thermodynamic Profiling : Measure ΔG, ΔH, and TΔS via ITC to compare binding energetics .
- Crystallographic Overlays : Align analog-bound protein structures to identify critical interactions .
How to address low solubility in aqueous buffers during biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
